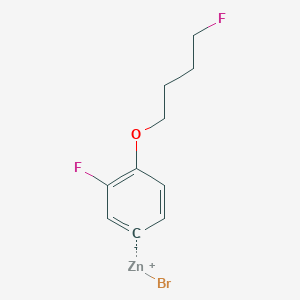
4-(4-Fluorobutoxy)-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure can impart unique reactivity and properties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4-fluorobutoxy)-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4-fluorobutoxy)-3-fluorobromobenzene+Zn→4-(4-fluorobutoxy)-3-fluorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an alkyl halide can yield a substituted aromatic compound, while oxidation can produce a ketone or alcohol.
Scientific Research Applications
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobutoxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(4-Fluorobutoxy)phenylzinc bromide: A positional isomer with slightly different reactivity and properties.
Uniqueness
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(4-fluorobutoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c11-7-3-4-8-13-10-6-2-1-5-9(10)12;;/h2,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
UTWCKKGSKXWEGP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OCCCCF.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















